

Stibophen: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest

Compound Name: *Stibophen*

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Abstract

Stibophen, a trivalent antimony compound, has historically been employed as an antischistosomal agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. The primary mechanism of action, the inhibition of the glycolytic enzyme phosphofructokinase (PFK) in schistosomes, is detailed, including insights into the experimental methodologies used to elucidate this pathway. This document summarizes key quantitative data and presents a diagrammatic representation of **Stibophen**'s molecular interactions to support further research and drug development efforts.

Chemical Structure and Identification

Stibophen is a complex of antimony with two molecules of catechol-3,5-disulfonic acid. The structure is a pentasodium salt heptahydrate.

Identifier	Value
IUPAC Name	pentasodium;2-(2-oxido-3,5-disulfonatophenoxy)-1,3,2-benzodioxastibole-4,6-disulfonate;heptahydrate[1]
CAS Number	15489-16-4[2][3]
Molecular Formula	C ₁₂ H ₄ Na ₅ O ₁₆ S ₄ Sb·7H ₂ O[2]
Molecular Weight	895.23 g/mol [2]
Synonyms	Fouadin, Fuadin, Fantorin, Neoantimosan[2][4]

Physicochemical Properties

Stibophen presents as fine crystals and exhibits distinct solubility characteristics. While detailed quantitative data for some properties are not readily available in recent literature, established qualitative descriptions and some quantitative values are summarized below.

Property	Value/Description
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Readily soluble in cold water.[2] Almost insoluble in absolute alcohol, ether, chloroform, acetone, and petroleum ether.[2]
pKa	Data not available
Appearance	Fine crystals.[2] Colorless neutral aqueous solutions acquire a yellowish tint, eventually reaching a lemon-yellow color unless acidified. [2]

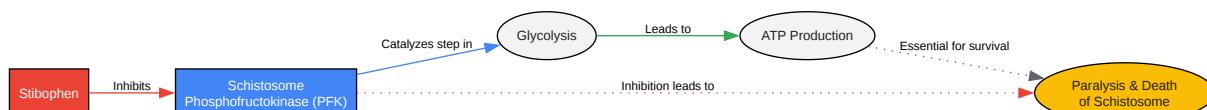
Pharmacological Properties

The primary pharmacological activity of **Stibophen** is its action against Schistosoma species, the causative agents of schistosomiasis.

Mechanism of Action

Stibophen's anthelmintic effect is primarily attributed to the inhibition of phosphofructokinase (PFK), a key regulatory enzyme in the glycolytic pathway of schistosomes.[4][5] By inhibiting PFK, **Stibophen** disrupts the parasite's ability to generate ATP through glycolysis, leading to paralysis, detachment from the mesenteric veins, and eventual death.[4] Kinetic studies have revealed differences between the PFK of *S. mansoni* and the host's enzyme, providing a basis for the drug's selective toxicity.[5] A secondary inhibitory effect on the enzyme aldolase has also been reported, which may contribute to its overall chemotherapeutic effect.[6]

The inhibition of PFK by trivalent organic antimonials like **Stibophen** leads to an accumulation of the substrate, fructose-6-phosphate, and a reduction in the product, fructose-1,6-diphosphate, within the parasite.[5]



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Mechanism of action of **Stibophen**.

Pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME)

Detailed pharmacokinetic data for **Stibophen** in humans is limited in contemporary literature. However, studies on other trivalent antimony compounds, such as sodium stibogluconate, provide some insights. Following intramuscular administration, antimony compounds are generally absorbed into the bloodstream.[7] The elimination of antimony appears to follow a two-compartment model, with a rapid elimination phase followed by a much slower terminal elimination phase, suggesting potential accumulation in tissues.[8] The primary route of excretion for antimony is renal.[7]

Toxicity

The acute toxicity of **Stibophen** has been determined in animal models.

Parameter	Value	Species	Route
LD ₅₀	~90 mg/kg	Rabbit	Intravenous

Experimental Protocols

Determination of Phosphofructokinase (PFK) Inhibition (Adapted from Bueding & Mansour, 1957)

The inhibition of *S. mansoni* PFK by **Stibophen** can be assessed by measuring the rate of lactic acid formation from glucose in parasite homogenates.

- Preparation of Schistosome Homogenate: Adult *S. mansoni* are homogenized in a suitable buffer (e.g., potassium phosphate buffer) at a low temperature.
- Assay Mixture: The reaction mixture typically contains the schistosome homogenate, glucose as the substrate, ATP, magnesium ions, and other cofactors necessary for glycolysis.
- Incubation: **Stibophen**, at various concentrations, is added to the assay mixture and incubated at a controlled temperature (e.g., 37°C).
- Measurement of Lactic Acid: Aliquots are taken at different time points, and the reaction is stopped (e.g., by adding trichloroacetic acid). The concentration of lactic acid is then determined using a colorimetric or enzymatic assay.
- Data Analysis: The rate of lactic acid production in the presence of **Stibophen** is compared to the control (without **Stibophen**) to determine the percentage of inhibition. Kinetic parameters such as the inhibition constant (K_i) can be determined by varying the substrate and inhibitor concentrations.

Synthesis of Stibophen (Adapted from Schmidt, H., DE Patent 448800 and US Patent 1,549,154)

A general procedure for the synthesis of **Stibophen** involves the reaction of sodium pyrocatechol-3,5-disulfonate with antimony trioxide in an alkaline solution.

- Reactants: Sodium pyrocatechol-3,5-disulfonate and antimony trioxide.
- Solvent: Aqueous alkaline solution (e.g., sodium hydroxide solution).
- Procedure:
 - Dissolve sodium pyrocatechol-3,5-disulfonate in the alkaline solution.
 - Add antimony trioxide to the solution.
 - Heat the mixture to facilitate the reaction.
 - Upon completion of the reaction, the solution is filtered.
 - **Stibophen** is then precipitated from the filtrate, for example, by the addition of alcohol or by concentration and cooling.
 - The resulting crystals are collected, washed, and dried.

Note: The specific molar ratios, reaction temperatures, and purification steps would be detailed in the original patent documents.

UV Spectrophotometric Analysis of **Stibophen**

A UV spectrophotometric method can be used for the quantitative analysis of **Stibophen** in pharmaceutical preparations.

- Instrumentation: A UV-Visible spectrophotometer.
- Solvent: A suitable solvent in which **Stibophen** is soluble and stable (e.g., water or a buffered solution).
- Procedure:
 - Preparation of Standard Solutions: A series of standard solutions of **Stibophen** of known concentrations are prepared in the chosen solvent.
 - Determination of Maximum Absorbance (λ_{max}): A standard solution is scanned across a range of UV wavelengths to determine the wavelength of maximum absorbance.

- Calibration Curve: The absorbance of each standard solution is measured at the λ_{max} , and a calibration curve of absorbance versus concentration is plotted.
- Sample Preparation: The sample containing **Stibophen** is dissolved in the solvent and diluted to a concentration that falls within the range of the calibration curve.
- Sample Analysis: The absorbance of the sample solution is measured at the λ_{max} .
- Quantification: The concentration of **Stibophen** in the sample is determined by interpolating its absorbance value on the calibration curve.

Conclusion

Stibophen is a historically significant antischistosomal drug with a well-defined mechanism of action centered on the inhibition of parasitic glycolysis. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and pharmacological profile, drawing from available literature. While some quantitative data and detailed modern pharmacokinetic studies are sparse, the foundational knowledge presented here offers a valuable resource for researchers in parasitology, medicinal chemistry, and drug development. Further investigation into the specific kinetic parameters of PFK inhibition and a more thorough characterization of its pharmacokinetic profile could provide a basis for the development of new anthelmintic agents.

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